
3-(4-methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O3 and its molecular weight is 424.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Bioactive Compounds
Research in the synthesis and characterization of novel bioactive compounds has shown that derivatives containing the 1,2,4-oxadiazole ring demonstrate significant biological activity. For instance, analogs synthesized from tert-butylamidoxime and 4-aminobenzoic acid or 4-nitrobenzonitrile have been tested for antitumor activity toward a panel of 11 cell lines, showcasing the potential of these compounds in cancer research. The structural confirmation of these compounds through X-ray crystallography provides a foundation for further exploration in medicinal chemistry (Maftei et al., 2013).
Antimicrobial Activity
Further studies have focused on the antimicrobial activity of quinazoline derivatives, revealing that compounds with specific structural modifications can exhibit potent antibacterial and antifungal properties. The investigation into 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones against various bacterial and fungal strains indicates the utility of these compounds in developing new antimicrobial agents. This demonstrates the compound's relevance in addressing drug-resistant microbial infections (Gupta et al., 2008).
Green Chemistry Approaches
In the pursuit of sustainable chemistry, there has been significant interest in synthesizing quinazoline-2,4(1H,3H)-diones from carbon dioxide using green chemistry protocols. Research utilizing basic ionic liquids as catalysts for the synthesis of these compounds underlines the environmental advantages of such methods, including the use of solvent-free conditions and the ability to recycle the catalyst. This approach not only offers a greener alternative for chemical synthesis but also highlights the compound's role in the development of drugs like Prazosin, Bunazosin, and Doxazosin, demonstrating its importance in pharmaceutical applications (Patil et al., 2009).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 3-(4-methylbenzyl) and 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl) substituents.", "Starting Materials": [ "2-aminobenzamide", "4-methylbenzaldehyde", "3-phenyl-1,2,4-oxadiazole-5-carboxylic acid", "thionyl chloride", "N,N-dimethylformamide", "triethylamine", "acetic anhydride", "sodium acetate", "chloroacetyl chloride", "sodium hydroxide", "ethanol", "acetic acid", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Synthesis of 2-aminobenzamide from 2-nitrobenzamide via reduction with sodium borohydride in acetic acid", "Synthesis of 2,4-dichloroquinazoline from 2-aminobenzamide via reaction with thionyl chloride and chloroacetyl chloride in N,N-dimethylformamide", "Synthesis of 3-(4-methylbenzyl)-2,4-dichloroquinazoline from 2,4-dichloroquinazoline via reaction with 4-methylbenzaldehyde in the presence of sodium hydroxide in ethanol", "Synthesis of 3-(4-methylbenzyl)-1H-quinazoline-2,4-dione from 3-(4-methylbenzyl)-2,4-dichloroquinazoline via reaction with sodium acetate in acetic anhydride", "Synthesis of 3-(4-methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)-1H-quinazoline-2,4-dione and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid via reaction with sodium hydroxide in ethanol and subsequent acidification with hydrochloric acid followed by extraction with ethyl acetate and recrystallization from ethanol-water mixture" ] } | |
CAS-Nummer |
1206990-31-9 |
Molekularformel |
C25H20N4O3 |
Molekulargewicht |
424.46 |
IUPAC-Name |
3-[(4-methylphenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O3/c1-17-11-13-18(14-12-17)15-29-24(30)20-9-5-6-10-21(20)28(25(29)31)16-22-26-23(27-32-22)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3 |
InChI-Schlüssel |
JOLMKQMOINIAOM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2914903.png)
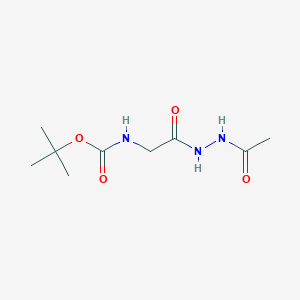
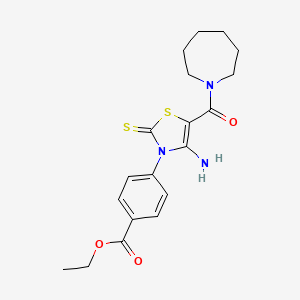
![2,5-Dimethyl-3-bromopyrazolo[1,5-a]pyrimidine-7-amine](/img/structure/B2914910.png)
![(1S,6R,7R)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B2914912.png)
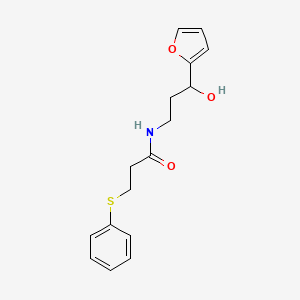
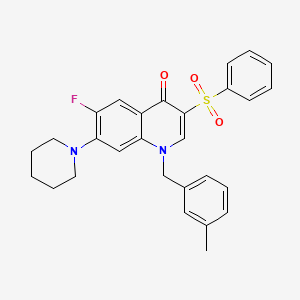
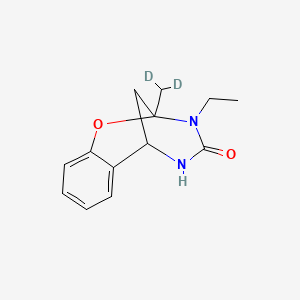
![1-[4-(Trifluoromethyl)benzoyl]azetidine](/img/structure/B2914920.png)
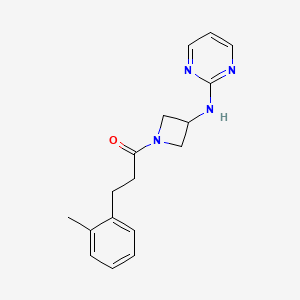
![2-[(ethylamino)methyl]quinazolin-4(3H)-one hydrochloride](/img/structure/B2914923.png)
![2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2914924.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine; oxalic acid](/img/structure/B2914925.png)